

SHP836: A Technical Guide to its Structure, Properties, and Mechanism of Action

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Compound of Interest		
Compound Name:	SHP836	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **SHP836**, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SHP2 signaling pathway.

Core Structure and Chemical Identity

SHP836 is a small molecule inhibitor belonging to the pyrimidinamine class of compounds. Its chemical structure is characterized by a central pyrimidine ring substituted with a dichlorophenyl group and a dimethylpiperazine moiety.

Chemical Name: 5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-amine[1] CAS Number: 1957276-35-5[1]

Physicochemical Properties

A summary of the key physicochemical properties of **SHP836** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.



Property	Value	Source
Molecular Formula	C16H19Cl2N5	[1]
Molecular Weight	352.26 g/mol	MedchemExpress
Appearance	Solid	MedchemExpress
Solubility	Soluble in DMSO (250 mg/mL)	MedchemExpress
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	MedchemExpress

Note: Experimental data for pKa and LogP are not readily available in the public domain. Computational predictions for these values can be performed using various software tools.

Biological Activity and Mechanism of Action

SHP836 is a distinct, allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). Unlike orthosteric inhibitors that target the active site, **SHP836** binds to a "tunnel"-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.

The inhibitory activity of **SHP836** against SHP2 is summarized in the table below.

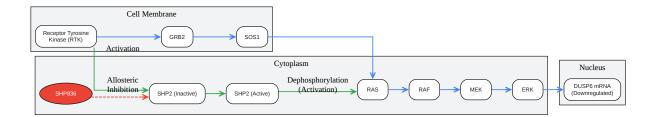
Target	Assay Type	IC50	Source
Full-length SHP2 (1- 525)	Enzymatic Assay	12 μΜ	[1]
SHP2 PTP Domain	Enzymatic Assay	> 100 μM	[1]

This selectivity for the full-length, auto-inhibited form of SHP2 over the isolated catalytic domain is a hallmark of its allosteric mechanism.

Signaling Pathway



SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon activation, SHP2 dephosphorylates key substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. By locking SHP2 in an inactive state, **SHP836** effectively dampens this signaling pathway. A key pharmacodynamic marker of **SHP836** activity is the downregulation of DUSP6 (Dual Specificity Phosphatase 6) mRNA, a downstream target of the MAPK pathway.[1]



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SHP836 inhibits the SHP2-mediated activation of the MAPK signaling pathway.

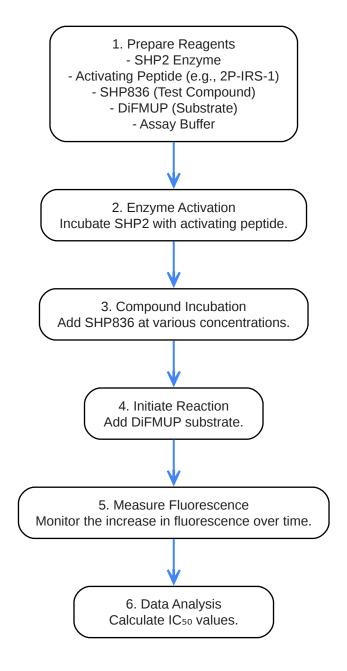
Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **SHP836**.

SHP2 Enzymatic Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of **SHP836** against full-length SHP2.





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Workflow for the SHP2 enzymatic inhibition assay.

Detailed Methodology:

- Reagent Preparation:
 - Recombinant full-length human SHP2 protein is diluted to the desired concentration in an assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT).



- A dually phosphorylated peptide, such as from the insulin receptor substrate 1 (2P-IRS-1),
 is used to activate SHP2.[2][3]
- SHP836 is serially diluted in DMSO to create a concentration gradient.
- The fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is prepared in the assay buffer.[2][4]
- Assay Procedure (384-well plate format):
 - SHP2 enzyme is pre-incubated with the activating peptide to allow for activation.[4][5]
 - The SHP836 dilutions (or DMSO for control) are added to the wells containing the activated enzyme and incubated.
 - The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
 - The fluorescence intensity (excitation ~358 nm, emission ~450 nm) is measured kinetically at room temperature using a microplate reader.[4]
- Data Analysis:
 - The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.
 - The percentage of inhibition is calculated for each concentration of SHP836 relative to the DMSO control.
 - IC₅₀ values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

DUSP6 mRNA Downregulation Assay

This protocol describes a quantitative reverse transcription PCR (qRT-PCR) method to measure the effect of **SHP836** on the mRNA expression levels of DUSP6 in a relevant cancer cell line (e.g., KYSE-520).

Detailed Methodology:



- Cell Culture and Treatment:
 - KYSE-520 cells are cultured in appropriate media and conditions.
 - Cells are treated with various concentrations of SHP836 or DMSO (vehicle control) for a specified period (e.g., 24 hours).
- RNA Extraction and cDNA Synthesis:
 - Total RNA is extracted from the treated cells using a suitable RNA purification kit. The quality and quantity of the RNA are assessed.
 - First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[6][7]
- Quantitative PCR (qPCR):
 - qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.[6][8]
 - The reaction mixture includes the synthesized cDNA, forward and reverse primers for DUSP6, and a housekeeping gene (e.g., GAPDH or 18S) for normalization.
 - The thermal cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[6][7][8]
- Data Analysis:
 - The cycle threshold (Ct) values are determined for both DUSP6 and the housekeeping gene.
 - The relative expression of DUSP6 mRNA is calculated using the ΔΔCt method, normalizing the DUSP6 expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion



SHP836 represents a valuable research tool for investigating the biological roles of SHP2 and the therapeutic potential of its inhibition. Its well-defined allosteric mechanism of action and its demonstrated effect on the MAPK signaling pathway make it a subject of significant interest in the field of oncology and drug discovery. The experimental protocols detailed in this guide provide a foundation for the further characterization of **SHP836** and the development of novel SHP2 inhibitors.

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